molecular formula C18H14N4OS B11577400 N-phenyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-phenyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11577400
M. Wt: 334.4 g/mol
InChI Key: ZAQYCZUFJPFQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that incorporates both thiazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of 2-acetylbenzimidazole with thiourea in the presence of ethyl alcohol and iodine . This reaction forms the thiazole ring, which is then coupled with a phenyl group through various intermediates .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield . These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process.

Mechanism of Action

The mechanism of action of N-PHENYL-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole and benzodiazole rings can bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-phenyl-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H14N4OS/c23-17(20-13-6-2-1-3-7-13)11-22-15-9-5-4-8-14(15)21-18(22)16-10-19-12-24-16/h1-10,12H,11H2,(H,20,23)

InChI Key

ZAQYCZUFJPFQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.